N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine
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Overview
Description
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine is a complex organic compound that features a benzyl group, a dimethyloxan ring, and a phenylpropanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the 2,2-dimethyloxan ring.
Introduction of the benzyl group: This can be achieved through a benzylation reaction, where a benzyl halide reacts with an amine group.
Formation of the phenylpropanamine structure: This step involves the coupling of the phenyl group with the propanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)-1-propanamine
- 2-(benzylsulfanyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-propanamine
Uniqueness
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
CAS No. |
5936-29-8 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C23H31NO/c1-23(2)17-21(14-16-25-23)22(20-11-7-4-8-12-20)13-15-24-18-19-9-5-3-6-10-19/h3-12,21-22,24H,13-18H2,1-2H3 |
InChI Key |
YIMXBIWRYAWKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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